molecular formula C7H8ClF3N2O B142467 2-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS No. 133115-76-1

2-(Trifluoromethoxy)phenylhydrazine hydrochloride

Cat. No. B142467
Key on ui cas rn: 133115-76-1
M. Wt: 228.6 g/mol
InChI Key: HKJKYLCWAFIGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04960902

Procedure details

A solution of o-trifluoromethoxyaniline (1.77 g, 10 mmol) in cold, concentrated HCl (11.6 mL) was diazotized at -5° C. (internal temperature) with a solution of NaNO2 (0.69 g, 10 mmol) in water (11 mL). After 15-20 minutes the mixture was treated portionwise with a cold (0° C.) solution of tin (II)chloride dihydrate (4.5 g, 20 mmol) in concentrated HCl (4 mL). Stirring was continued for another 3 hours with the ice bath warming to room temperature after one hour. The suspension was recooled, basified with 50% NaOH (to pH 14) and extracted with ether. The extracts were washed with 1N NaOH, water and brine, dried (MgSO4) and acidified with an excess of ethereal HCl. Removal of the solvent in vacuo yielded the title compound as an off-white solid (2 g, 88%). It was used without further purification.
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Six
Name
Quantity
11.6 mL
Type
solvent
Reaction Step Seven
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6].[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)[Cl:20].[OH-].[Na+]>O.Cl>[ClH:20].[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH:6][NH2:13] |f:1.2,3.4.5,6.7,10.11|

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
FC(OC1=C(N)C=CC=C1)(F)F
Step Two
Name
Quantity
0.69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
11.6 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was diazotized at -5° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extracts were washed with 1N NaOH, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(OC1=C(C=CC=C1)NN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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